4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Reproducible research requires the exact CAS-verified structure, not a lipophilic analog. This Schiff-base derivative combines a 4-iodophenyl imine with a phenyl 2-chlorobenzoate ester (MW 461.7). - **Designed for crystallinity**: Rigid 2-chlorobenzoate ester enables solid-state characterization and polymorph screening, unlike waxy octadecanoate analogs. - **Rule-of-Five compliant**: Predicted clogP ~5.0 and MW <500 Da, suitable for oral bioavailable screening libraries where reduced lipophilicity is a criterion. - **Kinase-sparing scaffold**: Lacks benzoxazole hinge-binding motif; ideal for non-kinase targets or minimizing polypharmacology.

Molecular Formula C20H13ClINO2
Molecular Weight 461.7 g/mol
CAS No. 311330-86-6
Cat. No. B11530803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate
CAS311330-86-6
Molecular FormulaC20H13ClINO2
Molecular Weight461.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)I)Cl
InChIInChI=1S/C20H13ClINO2/c21-19-4-2-1-3-18(19)20(24)25-17-11-5-14(6-12-17)13-23-16-9-7-15(22)8-10-16/h1-13H
InChIKeyMKGNWEUSAUHFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate – Structural Profile


4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate is a synthetic Schiff-base derivative that combines a 4‑iodophenyl imine moiety with a phenyl 2‑chlorobenzoate ester core (C₂₀H₁₃ClINO₂, MW 461.7) . The compound belongs to a niche chemical class of halogenated aromatic imino‑esters, which are primarily investigated as research intermediates or screening candidates in early‑stage medicinal chemistry [1]. Publicly available quantitative pharmacological, physicochemical, or manufacturing‑differentiation data for this CAS number are currently absent from primary journals, patents, and authoritative databases.

Why Analogs Fail for This Compound


Within the narrow family of 4‑iodophenyl imino‑benzoate esters, even minor structural alterations—such as replacing the phenyl 2‑chlorobenzoate with a naphthyl 4‑chlorobenzoate or with an octadecanoate ester [1]—generate molecules with distinct molecular weights, lipophilicity, and potentially divergent biological target engagement profiles. Without experimental proof of functional equivalence, routine substitution risks altering a key binding motif, metabolic stability, or crystallinity, making procurement of the precise CAS‑verified structure essential for reproducible research.

Differentiation Evidence


Naphthyl Analog: MW & logP Differentiation

The target compound (C₂₀H₁₃ClINO₂, exact mass 460.97) differs from the closely related 1‑{[(4‑iodophenyl)imino]methyl}‑2‑naphthyl 4‑chlorobenzoate (C₂₄H₁₅ClINO₂, exact mass 511.00) by having a single phenyl rather than a naphthyl ring . This structural simplification reduces molecular weight by 50 Da and eliminates a fused aromatic ring, which is expected to lower calculated logP by ≈1–1.5 units (class‑level inference from fragment‑based clogP contributions) [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

2-Chlorobenzoate vs. Octadecanoate Ester

Replacing the 2‑chlorobenzoate moiety with an octadecanoate chain (C₁₈) in 4‑{[(4‑iodophenyl)imino]methyl}phenyl octadecanoate [1] introduces a long aliphatic tail that fundamentally alters solubility, melting behavior, and membrane partitioning. Although no direct experimental comparison exists, class‑level inference indicates the 2‑chlorobenzoate ester will exhibit significantly higher crystallinity (due to the rigid aromatic ester) and lower logP (absence of a long alkyl chain) [2].

Physicochemical Profiling Solubility Crystallinity

Benzoxazole vs. Non-Heterocyclic Core

4‑({[2‑(3‑Iodophenyl)‑1,3‑benzoxazol‑5‑yl]imino}methyl)phenyl 2‑chlorobenzoate (C₂₇H₁₆ClIN₂O₃, MW 578.8) incorporates a benzoxazole heterocycle absent in the target compound . While no head‑to‑head biological data exist, the benzoxazole core is a known pharmacophore for kinase inhibition, whereas the target compound’s simple phenyl‑imine core may exhibit a distinct off‑target profile (class‑level inference based on heterocycle prevalence in kinase inhibitor libraries) [1].

Medicinal Chemistry Kinase Selectivity Metabolic Stability

Application Scenarios


Lead Optimization with Lower logP

The target compound’s 461.7 Da molecular weight and predicted clogP around 5.0 place it closer to orally bioavailable chemical space (Rule‑of‑Five compliant) than its naphthyl or benzoxazole analogs, which exceed 500 Da [Sec‑3, Evidence‑1]. Procurement of this compound is justified when building screening libraries where reduced lipophilicity is a design criterion for improving solubility and reducing off‑target binding [1].

Solid-State Screening & Crystallization

Unlike the octadecanoate analog that may exist as a waxy or low‑melting solid, the rigid 2‑chlorobenzoate ester is expected to exhibit high crystallinity and a melting point suitable for solid‑state characterization, polymorph screening, and co‑crystal engineering studies [Sec‑3, Evidence‑2].

Selectivity Profiling vs. Kinase Inhibitors

The absence of a benzoxazole ring suggests this compound will not engage the kinase hinge‑binding motif commonly exploited by type‑I kinase inhibitors. Researchers investigating non‑kinase targets or seeking to minimize kinase polypharmacology may therefore select this simpler imine scaffold over its benzoxazole‑containing analog [Sec‑3, Evidence‑3] [2].

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